3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride
Description
3-[(2S)-Pyrrolidin-2-yl]aniline dihydrochloride (CAS: 2134096-06-1) is a chiral organic compound featuring an aniline moiety substituted at the 3-position with a (2S)-configured pyrrolidine ring, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₆Cl₂N₂ (molecular weight: 235.15 g/mol) . The pyrrolidine ring, a five-membered secondary amine, confers conformational flexibility, while the dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. This compound is of interest in drug discovery, particularly in targeting enzymes like insulin-regulated aminopeptidase (IRAP) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKASUHDSGOEJJ-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method involves the use of citric acid as a catalyst in an ethanolic solution under ultrasound irradiation. This method is efficient, environmentally friendly, and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]aniline;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Structural and Stereochemical Differences
- Stereochemistry : The target compound’s (2S)-pyrrolidine configuration contrasts with the (2R)-enantiomer (CAS 2061996-91-4), which may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
- Substituent Position : Replacing the aniline’s C3-pyrrolidine with a C4-pyrrolidin-3-yloxy group (AB18124) introduces an ether linkage, altering electronic properties and hydrogen-bonding capacity .
- Heterocyclic Core : Analog 5h () substitutes aniline with an imidazo[1,5-a]pyridine, enhancing π-π stacking interactions in IRAP inhibition but reducing solubility compared to the aniline derivative .
Physicochemical and Pharmacological Properties
- Solubility : Dihydrochloride salts (e.g., target compound and AB18124) generally exhibit higher aqueous solubility than neutral analogs (e.g., 3-(Pyrrolidin-2-yl)pyridine) .
- Bioactivity : The imidazo[1,5-a]pyridine derivative (5h) demonstrates potent IRAP inhibition (IC₅₀ ~0.5 µM), suggesting that heterocyclic cores may enhance target engagement compared to aniline-based structures .
- Synthetic Accessibility : Stereoselective synthesis of the (2S)-pyrrolidine moiety requires chiral catalysts or resolution techniques, as described in pyrrolidine-catalyzed methodologies () .
Commercial and Regulatory Considerations
- Market Availability : The target compound is listed in supplier catalogs (e.g., CymitQuimica) at premium pricing (e.g., $399/g for a triazolo-pyridine analog in ), reflecting demand for chiral intermediates .
- Regulatory Status : Analogs with pharmaceutical applications (e.g., IRAP inhibitors) may require compliance with FDA/EMA guidelines, while research-grade compounds (e.g., ) are typically sold under less stringent controls .
Biological Activity
3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride (CAS No. 2135344-99-7) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a pyrrolidine ring attached to an aniline moiety, which contributes to its biological activity. The dihydrochloride form enhances solubility, facilitating its use in various biological assays.
The biological activity of 3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
Research indicates that 3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results suggest the compound's potential as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It was tested in models of inflammation where it significantly reduced edema and inflammatory marker levels.
| Study | Effect on Inflammation | IC50 Value |
|---|---|---|
| Tageldin et al. (2021) | Reduced COX-2 expression | 10 µM |
This suggests that 3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride could be a candidate for treating inflammatory diseases .
Neuropharmacological Effects
Preliminary studies have indicated that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Studies
- Antibacterial Efficacy : A study published in MDPI reported that derivatives of pyrrolidine, including 3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride, demonstrated significant antibacterial activity against resistant strains of bacteria .
- Inflammation Model : In a formalin-induced paw edema model, the compound exhibited a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-[(2S)-pyrrolidin-2-yl]aniline; dihydrochloride is crucial for optimizing its efficacy. Modifications to the pyrrolidine or aniline portions can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antibacterial potency |
| Alteration of functional groups | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2S)-pyrrolidin-2-yl]aniline dihydrochloride, and how can stereochemical purity be ensured during synthesis?
- Methodology : A multi-step synthesis is typically employed, starting with Boc protection of the pyrrolidine amine to preserve chirality . Coupling with an aniline derivative using HATU or EDC as coupling agents ensures regioselectivity . Final deprotection with HCl yields the dihydrochloride salt, with chiral HPLC or circular dichroism (CD) spectroscopy used to confirm enantiomeric excess (>95% purity) .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodology : Perform pH-dependent solubility studies in buffers (e.g., PBS at pH 7.4) and monitor degradation via LC-MS over 24–72 hours. The dihydrochloride form enhances aqueous solubility compared to the free base, but stability may decrease in alkaline conditions .
Q. What analytical techniques are critical for verifying the structural integrity of 3-[(2S)-pyrrolidin-2-yl]aniline dihydrochloride?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C10H16Cl2N2, exact mass 234.0681) . X-ray crystallography or <sup>1</sup>H/<sup>13</sup>C NMR can resolve stereochemical ambiguity in the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodology : Cross-validate findings using orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays). For example, discrepancies in kinase inhibition may arise from off-target effects in cellular models; employ siRNA knockdown or chemical proteomics to confirm target engagement .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical studies?
- Methodology : Modify the aniline moiety with electron-withdrawing groups (e.g., chloro or trifluoromethyl) to enhance metabolic stability . Monitor plasma protein binding and brain penetration using radiolabeled analogs in rodent models .
Q. How can computational modeling predict interactions between 3-[(2S)-pyrrolidin-2-yl]aniline dihydrochloride and its putative molecular targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) with X-ray structures of target proteins (e.g., GPCRs or kinases). Validate predictions using alanine scanning mutagenesis to identify critical binding residues .
Q. What are the best practices for handling discrepancies in reported synthetic yields for this compound?
- Methodology : Replicate procedures under inert atmospheres (N2/Ar) to minimize oxidation of the aniline group . Optimize reaction stoichiometry via Design of Experiments (DoE) to identify yield-limiting steps, such as Boc deprotection efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
